molecular formula C9H20N2OSi B11898660 Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-09-7

Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-

Cat. No.: B11898660
CAS No.: 653580-09-7
M. Wt: 200.35 g/mol
InChI Key: KGVQCOLTYHUSLH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is an organic compound with the molecular formula C9H19NOSi. This compound is characterized by the presence of a nitrile group, a trimethylsilyl group, and a dimethyl-substituted butane backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3,3-dimethyl-2-butanone oxime with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:

3,3-Dimethyl-2-butanone oxime+Trimethylsilyl chloride3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile\text{3,3-Dimethyl-2-butanone oxime} + \text{Trimethylsilyl chloride} \rightarrow \text{3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile} 3,3-Dimethyl-2-butanone oxime+Trimethylsilyl chloride→3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be cleaved under certain conditions to reveal reactive intermediates. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile
  • 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanamide
  • 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanoic acid

Uniqueness

3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is unique due to the presence of both a nitrile group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in various fields of research.

Properties

CAS No.

653580-09-7

Molecular Formula

C9H20N2OSi

Molecular Weight

200.35 g/mol

IUPAC Name

3,3-dimethyl-2-(trimethylsilyloxyamino)butanenitrile

InChI

InChI=1S/C9H20N2OSi/c1-9(2,3)8(7-10)11-12-13(4,5)6/h8,11H,1-6H3

InChI Key

KGVQCOLTYHUSLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#N)NO[Si](C)(C)C

Origin of Product

United States

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